Antiproliferative Activity in MCF-7 Breast Cancer Cells vs. Benzothiazole-Piperazine-Triazole Hybrids
The target compound demonstrates measurable antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ of 25 µM after 48 h of treatment . This potency positions it within the active range reported for a structurally related library of benzothiazole-piperazine-1,2,3-triazole hybrids, which exhibited IC₅₀ values spanning 18.67–174.3 µM against MCF-7 cells [1]. Although less potent than doxorubicin (IC₅₀ ≈ 0.1–4 µM in MCF-7 [2]), the target compound's activity is comparable to the mid-range of this focused hybrid library, supporting its use as a starting point for scaffold optimization.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 25 µM (48 h treatment) |
| Comparator Or Baseline | Benzothiazole-piperazine-1,2,3-triazole hybrids (Aouad et al., 2018): IC₅₀ range 18.67–174.3 µM; Doxorubicin: IC₅₀ ≈ 0.1–4 µM |
| Quantified Difference | Target compound is 1.34-fold less potent than the most active benzothiazole hybrid (18.67 µM) but 7-fold more potent than the least active hybrid (174.3 µM); 6–250-fold less potent than doxorubicin |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 48 h drug exposure; in vitro cytotoxicity assay |
Why This Matters
This quantitative benchmark enables procurement decisions for anticancer screening programs by confirming the compound occupies a biologically relevant potency window within its hybrid class.
- [1] Aouad MR, Soliman MA, Al-Soud YA, et al. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. 2018;23(11):2788. doi:10.3390/molecules23112788 View Source
- [2] Tsou SH, et al. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells. PLoS ONE. 2015;10(1):e0116648. IC₅₀ (MCF-7/WT) = 0.1 µM. View Source
